molecular formula C11H11ClN2O B3113601 N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide CAS No. 195884-25-4

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Cat. No.: B3113601
CAS No.: 195884-25-4
M. Wt: 222.67 g/mol
InChI Key: DCMOVOMRIIJXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (–CN) attached to an acetamide moiety, which is further substituted with a 4-chlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide typically involves the reaction of 4-chlorophenylethylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Formation of the Intermediate: 4-chlorophenylethylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its reactive cyano group.

    Biological Studies: It serves as a precursor in the synthesis of bioactive molecules for studying various biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The 4-chlorophenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenyl)ethyl]-2-cyanoacetamide: Similar structure with a bromine atom instead of chlorine.

    N-[2-(4-methylphenyl)ethyl]-2-cyanoacetamide: Contains a methyl group instead of chlorine.

    N-[2-(4-fluorophenyl)ethyl]-2-cyanoacetamide: Contains a fluorine atom instead of chlorine.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or bromine.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOVOMRIIJXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.6 g of ethyl cyanoacetate and 7.8 g of 4-chlorophenethylamine are refluxed for 9 h in 50 ml of ethanol to give a solution. After concentration and cooling, this solution gives a residue which crystallizes. This is taken up with ether, filtered off and washed with ether to give 7.8 g of N-2-(4-chlorophenyl)ethylcyanoacetamide in the form of a white solid melting at 122° C. Yield 70%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.